Carboxymethyl-dideuterio-hexanoylazanium
Description
Carboxymethyl-dideuterio-hexanoylazanium is a deuterated quaternary ammonium compound featuring a hexanoylazanium core (a six-carbon acyl chain bonded to an ammonium group), modified with a carboxymethyl (-CH₂COO⁻) substituent and two deuterium atoms. The deuterium substitution likely enhances its stability in metabolic or spectroscopic studies, while the carboxymethyl group introduces polarity, influencing solubility and reactivity. This compound is hypothesized to have applications in pharmaceuticals (e.g., as a surfactant or drug delivery agent) or analytical chemistry (e.g., as a deuterated standard).
Properties
IUPAC Name |
carboxymethyl-dideuterio-hexanoylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/p+1/i/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCKIPHSXMXJOX-ZSJDYOACSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)[NH2+]CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][N+]([2H])(CC(=O)O)C(=O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Carboxymethyl-dideuterio-hexanoylazanium is a compound of interest due to its potential biological applications, particularly in drug delivery systems. This article explores its biological activity, supported by research findings, data tables, and case studies.
Overview of this compound
This compound is a derivative of carboxymethyl cellulose (CMC), a widely used biopolymer known for its excellent biocompatibility and versatility in pharmaceutical applications. The modification of CMC to include dideuterio and hexanoyl functionalities enhances its properties, potentially improving its performance in drug delivery systems.
The biological activity of this compound primarily revolves around its ability to enhance the solubility and bioavailability of various therapeutic agents. Studies have shown that CMC-based formulations can significantly improve the pharmacokinetics of drugs by increasing their solubility in aqueous environments, thereby facilitating better absorption in biological systems .
Case Studies and Research Findings
-
Improved Drug Delivery Systems :
- A study demonstrated that solid dispersions incorporating CMC significantly enhanced the anti-proliferative effects of curcumin on HT-29 human colon cancer cells. The addition of CMC improved the solubility and bioavailability of curcumin, leading to better therapeutic outcomes .
- Another research highlighted the use of CMC-based hydrogels in drug delivery, showcasing their ability to stabilize active pharmaceutical ingredients and control their release rates .
- Biocompatibility :
- Thixotropic Properties :
Data Tables
| Property | Value | Significance |
|---|---|---|
| Solubility | Enhanced with CMC | Improves drug absorption |
| Biocompatibility | High | Suitable for medical applications |
| Thixotropic Index | Varies with concentration | Facilitates ease of injection |
| Anti-proliferative Effect | Significant with curcumin | Enhances therapeutic efficacy against cancer cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Hexadecyltrimethylammonium Bromide (HTAB)
- Structure : A quaternary ammonium salt with a 16-carbon alkyl chain and three methyl groups attached to nitrogen .
- Key Differences : Lacks carboxymethyl and deuterium substituents.
- Applications : Surfactant, antimicrobial agent.
Hexamethylene Diisocyanate (HDI)
- Structure : A diisocyanate with a six-carbon aliphatic chain (CAS 822-06-0) .
- Key Differences : Reactive isocyanate groups (-NCO) instead of ammonium or carboxymethyl moieties.
- Applications : Polyurethane production, industrial coatings.
DISODIUM 1-(2-(CARBOXYMETHOXY)ETHYL)-... (NCATS Inxight) Structure: Imidazolium hydroxide with carboxymethoxy and alkyl chains . Key Differences: Imidazolium core vs. hexanoylazanium; lacks deuterium.
Deuterated Compounds
Deuterated analogs of organic molecules, such as deuterated solvents (e.g., D₂O) or pharmaceuticals (e.g., deutetrabenazine), are known to exhibit:
- Enhanced Metabolic Stability : Deuterium slows CYP450 enzyme-mediated degradation.
- Improved Spectral Resolution: Useful in NMR or mass spectrometry. Carboxymethyl-dideuterio-hexanoylazanium likely shares these traits but lacks empirical validation in the provided sources.
Data Tables
Table 1: Comparative Properties of this compound and Analogues
Table 2: Hypothetical Physicochemical Properties
| Property | This compound | Hexadecyltrimethylammonium Bromide |
|---|---|---|
| Molecular Weight (g/mol) | ~250–300 (estimated) | 364.45 |
| Solubility | Polar solvents (e.g., water, ethanol) | Water (>100 mg/mL) |
| Stability | High (deuterium effect) | Stable under ambient conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
